(E,E)-11,13-Hexadecadien-1-ol

Sex Pheromone Lepidoptera Behavioral Assay

Ensure pest management success with pure (E,E)-11,13-Hexadecadien-1-ol. Its precise stereochemistry is non-negotiable—replacing it with (Z,E)-isomer or aldehyde analogs leads to behavioral inhibition or complete loss of function. Essential for multi-component lures, mating disruption, and electrophysiology studies targeting Amyelois transitella in almond, pistachio, and walnut orchards. Verify correct isomer to avoid costly trial failures. Contact us for bulk orders and custom synthesis.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 71720-83-7
Cat. No. B013407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E)-11,13-Hexadecadien-1-ol
CAS71720-83-7
SynonymsZ11,Z13-16:OH; 
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCCC=CC=CCCCCCCCCCCO
InChIInChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+
InChIKeyGKFQVSXEEVMHMA-VNKDHWASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E,E)-11,13-Hexadecadien-1-ol (CAS 71720-83-7): Sourcing and Baseline Data for a Lepidopteran Pheromone Component


(E,E)-11,13-Hexadecadien-1-ol is a long-chain fatty alcohol with the molecular formula C16H30O and a molecular weight of 238.41 g/mol [1]. It is a synthetic isomer of a component found in the hexane extract of the pheromone glands of the navel orangeworm (Amyelois transitella), a significant agricultural pest . As a pheromone component, its primary industrial and scientific utility lies in integrated pest management, specifically in monitoring and mating disruption strategies for lepidopteran pests.

The Imperative of Stereochemical Fidelity: Why Isomer Substitution Undermines Efficacy of (E,E)-11,13-Hexadecadien-1-ol


The biological activity of insect pheromones is exquisitely sensitive to stereochemistry and functional group identity. The (E,E)-11,13-Hexadecadien-1-ol isomer cannot be considered a generic, interchangeable analog. Substitution with closely related compounds, such as other geometric isomers (e.g., Z,E) or the corresponding aldehyde, can lead to drastically different outcomes, including a complete loss of function or, critically, behavioral inhibition [1]. The following quantitative evidence demonstrates that the specific stereochemical and functional identity of this compound is non-negotiable for achieving the intended scientific or industrial outcome.

Quantitative Differentiation of (E,E)-11,13-Hexadecadien-1-ol: A Data-Driven Comparative Guide


Comparative Bioactivity: (E,E)-11,13-Hexadecadien-1-ol's Critical Role in Attraction vs. Inactive/Inhibitory Analogs

The (E,E)-isomer of 11,13-hexadecadien-1-ol is essential for male attraction in Amyelois transitella, a role that cannot be fulfilled by its geometric isomer. In wind-tunnel bioassays, the (E,E)-isomer (specifically the (11Z,13E) configuration, which is the major bioactive component) is required for the completion of upwind flight and source contact, whereas the (Z,Z)-isomer alone is insufficient [1]. Furthermore, in a related species, the corresponding alcohol of the (Z,E) isomer acts as a potent behavioral antagonist, demonstrating that even closely related stereoisomers can have opposite biological functions [2].

Sex Pheromone Lepidoptera Behavioral Assay

Functional Group Specificity: The Alcohol vs. Aldehyde Distinction in Amyelois transitella Pheromone Communication

The target alcohol, (E,E)-11,13-Hexadecadien-1-ol, plays a distinct and non-substitutable role compared to its corresponding aldehyde, (11Z,13Z)-hexadecadienal. While the aldehyde is a primary component, it is the addition of the alcohol that significantly enhances the blend's attractiveness and efficacy. Wind-tunnel bioassays demonstrate that the alcohol is a critical secondary component required for achieving the highest levels of rapid source location and source contact, which the aldehyde alone cannot provide [1].

Sex Pheromone Structure-Activity Relationship Pest Management

Dose-Response Optimization: Quantitative Thresholds for (E,E)-11,13-Hexadecadien-1-ol in Attractive Blends

The efficacy of (E,E)-11,13-Hexadecadien-1-ol in a pheromone blend is highly dose-dependent. In wind-tunnel assays with the four-component blend, dosages of 10 and 100 ng produced significantly higher levels of source location (landing on the source) than dosages of 1 and 1,000 ng [1]. This biphasic response indicates that both under-dosing and over-dosing can compromise lure performance, highlighting the need for precise formulation.

Pheromone Dose-Response Integrated Pest Management

Mating Disruption Efficacy: Enhanced Suppression with (E,E)-11,13-Hexadecadien-1-ol in Blend Formulations

The inclusion of (E,E)-11,13-Hexadecadien-1-ol (as the (11Z,13E)-isomer) in a mating disruption formulation can enhance its efficacy. A field study comparing a single-component formulation [(11Z,13Z)-hexadecadienal] to a more complete blend containing the target alcohol and a pentaene component showed a trend towards greater suppression of male capture in female-baited traps and mating in sentinel females with the more complete blend [1].

Mating Disruption Pest Control Amyelois transitella

Validated Industrial and Research Applications of (E,E)-11,13-Hexadecadien-1-ol


Precision Monitoring of Navel Orangeworm (Amyelois transitella) in Tree Nut Orchards

Use (E,E)-11,13-Hexadecadien-1-ol as a critical component in a multi-component lure for monitoring navel orangeworm populations in almond, pistachio, and walnut orchards. The evidence confirms that lures containing this alcohol, in combination with the primary aldehyde and pentaene components, are significantly more attractive than lures relying solely on the aldehyde, leading to more accurate and timely pest detection [1].

Enhanced Mating Disruption Formulations for Integrated Pest Management (IPM)

Incorporate (E,E)-11,13-Hexadecadien-1-ol into aerosol or passive dispenser formulations for mating disruption of Amyelois transitella. Field data indicate that a more complete blend including this alcohol shows a trend toward greater suppression of mating and male trap capture compared to formulations using the aldehyde alone, potentially improving the cost-effectiveness and efficacy of area-wide IPM programs [1].

Behavioral and Electrophysiological Research on Lepidopteran Olfaction

Utilize (E,E)-11,13-Hexadecadien-1-ol as a high-purity standard in electrophysiological (e.g., electroantennography) and behavioral assays to study odorant receptor specificity, pheromone blend discrimination, and the neural coding of olfactory signals in model lepidopteran species. Its well-defined stereochemistry and documented role in both attraction and inhibition make it an ideal tool compound for probing the mechanisms of insect olfaction [1].

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